molecular formula C10H4Cl2F7NO B12039193 N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 106376-37-8

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B12039193
CAS No.: 106376-37-8
M. Wt: 358.04 g/mol
InChI Key: INMDAGXEYRBPRG-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic compound characterized by the presence of both chlorinated and fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 3,4-dichloroaniline with heptafluorobutyric anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as amines.

    Hydrolysis: Formation of 3,4-dichloroaniline and heptafluorobutyric acid.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Another chlorinated compound with herbicidal properties.

    3,4-dichloroaniline: A precursor in the synthesis of various chlorinated compounds.

    Heptafluorobutyric acid: A fluorinated compound used in organic synthesis.

Uniqueness

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the combination of chlorinated and fluorinated groups, which impart distinct chemical properties

Properties

CAS No.

106376-37-8

Molecular Formula

C10H4Cl2F7NO

Molecular Weight

358.04 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H4Cl2F7NO/c11-5-2-1-4(3-6(5)12)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21)

InChI Key

INMDAGXEYRBPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl)Cl

Origin of Product

United States

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